2-(3-(phenylsulfonyl)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
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Overview
Description
2-(3-(Phenylsulfonyl)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound featuring a thiophene ring fused with a cyclopentane ring, and functionalized with amide and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(phenylsulfonyl)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a sulfur source with an α-methylene carbonyl compound and an α-cyano ester.
Cyclopentane Ring Fusion: The cyclopentane ring is fused to the thiophene ring through a series of cyclization reactions, often involving the use of strong bases like potassium tert-butoxide under microwave irradiation.
Functional Group Introduction: The phenylsulfonyl and amido groups are introduced through nucleophilic substitution reactions. For instance, the sulfonyl group can be added using phenylsulfonyl chloride in the presence of a base, while the amido group can be introduced via an amide coupling reaction using appropriate amines and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the microwave-assisted cyclization reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: Reduction of the sulfonyl group to a sulfide can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amido and sulfonyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Phenylsulfonyl chloride, EDCI, amines
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Various substituted amides and sulfonamides
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive thiophene derivatives. It could be investigated for potential anti-inflammatory, antimicrobial, or anticancer activities.
Medicine
In medicinal chemistry, the compound could be explored as a lead compound for drug development. Its functional groups and ring structure may interact with biological targets in a specific manner, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, the compound could be used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) due to the electronic properties imparted by the thiophene ring .
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors. The sulfonyl and amido groups could form hydrogen bonds or electrostatic interactions with active sites, while the thiophene ring could participate in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide: A simpler analog with similar electronic properties but lacking the sulfonyl and cyclopentane functionalities.
Phenylsulfonylthiophene: Contains the sulfonyl group but lacks the amido and cyclopentane functionalities.
Cyclopenta[b]thiophene derivatives: Various derivatives with different substituents on the thiophene and cyclopentane rings.
Uniqueness
2-(3-(Phenylsulfonyl)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is unique due to its combination of a fused ring system with both sulfonyl and amido functionalities. This structural complexity may confer unique electronic and steric properties, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S2/c18-16(21)15-12-7-4-8-13(12)24-17(15)19-14(20)9-10-25(22,23)11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H2,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDQMKQMSDOFDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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